alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol

Beschreibung

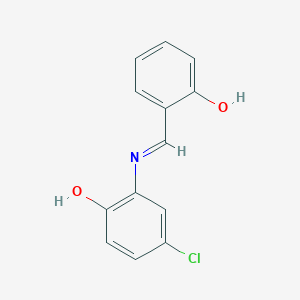

Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol is a Schiff base derivative synthesized by the condensation of o-cresol (2-methylphenol) with a 5-chloro-2-hydroxyaniline moiety. This compound features an imine (-C=N-) linkage between the aromatic rings, a hydroxyl group in the ortho position, and a chlorine substituent at the para position of the phenolic ring. Such structural characteristics render it relevant in coordination chemistry, environmental science, and industrial applications, where its stability, reactivity, and interactions with biological or synthetic systems are of interest.

Eigenschaften

CAS-Nummer |

1761-31-5 |

|---|---|

Molekularformel |

C13H10ClNO2 |

Molekulargewicht |

247.67 g/mol |

IUPAC-Name |

4-chloro-2-[(2-hydroxyphenyl)methylideneamino]phenol |

InChI |

InChI=1S/C13H10ClNO2/c14-10-5-6-13(17)11(7-10)15-8-9-3-1-2-4-12(9)16/h1-8,16-17H |

InChI-Schlüssel |

MECAZNFEEJTGNK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)Cl)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Alpha-(5-Chlor-2-hydroxyphenylimino)-O-Kresol beinhaltet typischerweise die Kondensationsreaktion zwischen 5-Chlor-2-hydroxyanilin und O-Kresol. Die Reaktion wird in Gegenwart eines sauren Katalysators wie Salzsäure unter Rückflussbedingungen durchgeführt. Die Reaktionsmischung wird dann abgekühlt, und das Produkt wird durch Filtration und Umkristallisation isoliert .

Industrielle Produktionsmethoden

Die industrielle Produktion von Alpha-(5-Chlor-2-hydroxyphenylimino)-O-Kresol folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Durchflussreaktoren, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Ausbeute und Reinheit zu maximieren, und das Produkt wird durch Techniken wie Destillation und Kristallisation gereinigt .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Alpha-(5-Chlor-2-hydroxyphenylimino)-O-Kresol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Alpha-(5-Chlor-2-hydroxyphenylimino)-O-Kresol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Antioxidative Aktivität: Die Verbindung spendet Elektronen, um reaktive Sauerstoffspezies zu neutralisieren und so oxidativen Zellschäden vorzubeugen.

Antimikrobielle Aktivität: Sie stört die Zellmembran von Mikroorganismen, was zu Zelllyse und -tod führt.

Antikrebsaktivität: Die Verbindung induziert Apoptose in Krebszellen durch Aktivierung spezifischer Signalwege.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol is a derivative of phenol featuring a chloro group, a hydroxyl group, and an imino group attached to a cresol backbone. Its chemical formula is with a CAS number of 1761-31-5. The compound exhibits various reactivity patterns, including oxidation to form quinone derivatives and reduction to yield amino derivatives .

Chemistry

- Synthesis : This compound serves as a building block for synthesizing more complex organic molecules. It is particularly useful in combinatorial chemistry, where it can be incorporated into libraries of cyclic compounds .

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Quinone derivatives |

| Reduction | Amino derivatives |

| Substitution | Various substituted phenyl derivatives |

Biology

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity by donating electrons to neutralize reactive oxygen species (ROS). This property is crucial for preventing oxidative damage in biological systems.

- Microbial Activity : The compound has been studied for its antimicrobial properties, disrupting microbial cell membranes leading to cell lysis. Preliminary studies show effectiveness against various bacterial strains .

Medicine

- Antimicrobial and Anticancer Activity : Ongoing research is exploring the potential of this compound as an antimicrobial agent and its efficacy in cancer treatment. Preliminary data suggest that it may induce apoptosis in cancer cells through specific signaling pathways .

| Application | Potential Effects |

|---|---|

| Antimicrobial | Disruption of microbial cell membranes |

| Anticancer | Induction of apoptosis in cancer cells |

Industry

- Dyes and Pigments : this compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions.

Case Study 1: Antioxidant Activity

In a study evaluating the antioxidant properties of various phenolic compounds, this compound demonstrated superior scavenging activity against DPPH radicals compared to other tested compounds. This suggests its potential application in formulations aimed at reducing oxidative stress in cosmetic products.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted against common bacterial strains revealed that this compound exhibited significant antibacterial activity comparable to established antibiotics like ciprofloxacin. The mechanism was identified as membrane disruption, leading to cell death.

Wirkmechanismus

The mechanism of action of alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound donates electrons to neutralize reactive oxygen species, thereby preventing oxidative damage to cells.

Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Degradation Kinetics

Key Compounds Compared:

- o-Cresol (2-methylphenol)

- Phenol

- p-Cresol (4-methylphenol)

- 2-Chlorophenol

- Alpha-(3,5-xylylimino)-O-cresol (Schiff base analogue)

Degradation Efficiency:

Microbial degradation studies reveal significant differences in biodegradability based on substituent positions and functional groups:

Mechanistic Insights :

- The ortho-methyl group in o-cresol facilitates enzymatic oxidation, while para-substituents (e.g., chlorine) hinder microbial activity due to steric and electronic effects .

- In mixed systems, phenol inhibits o-cresol degradation, suggesting competitive metabolic pathways .

Extraction and Solubility Profiles

Ionic liquids (ILs) and aqueous two-phase systems (ATPS) are widely used for phenolic compound extraction:

Structural Influence :

- Chlorine substituents increase polarity and IL affinity, improving extraction .

- Schiff base derivatives (e.g., alpha-(3,5-xylylimino)-O-cresol) exhibit tailored solubility in organic solvents, advantageous in industrial separations .

Toxicity and Environmental Impact

Toxicity Rankings (Highest to Lowest):

2-Chlorophenol (strong carcinogen; EPA priority pollutant)

o-Cresol (higher toxicity than p-/m-cresol; LD₅₀ ~200–5000 mg/kg)

Ecological Notes:

Biologische Aktivität

Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol is a chemical compound with notable structural features, including a chloro group, hydroxyl group, and imino group attached to a cresol backbone. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves a condensation reaction between 5-chloro-2-hydroxyaniline and O-cresol, often facilitated by an acid catalyst under reflux conditions. The resulting product is characterized by its unique functional groups which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound acts as an electron donor, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular components.

- Antimicrobial Activity : The compound exhibits the ability to disrupt microbial cell membranes, leading to cell lysis. This mechanism is crucial for its potential use as an antimicrobial agent .

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways, thereby inhibiting tumor growth.

Antioxidant Properties

The antioxidant properties of this compound have been studied extensively. It has been shown to scavenge free radicals effectively, which is essential for protecting cells from oxidative stress. The compound's ability to donate electrons allows it to stabilize free radicals, thus mitigating cellular damage.

Antimicrobial Studies

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MIC) for several pathogens have been reported, indicating its potential application in treating infections:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These findings suggest that the compound may be effective as a broad-spectrum antimicrobial agent .

Anticancer Research

Recent studies have highlighted the anticancer potential of this compound. In assays involving human cervical cancer cell lines (HeLa), the compound exhibited cytotoxic effects, with IC50 values indicating significant inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| HCT116 | 15 |

| A431 | 10 |

These results underscore the need for further investigation into the compound's mechanisms and applications in cancer therapy .

Case Studies and Research Findings

Several studies have focused on the biological activities of Schiff base compounds similar to this compound. For instance, research on related Schiff base complexes has shown enhanced antimicrobial and anticancer activities compared to their parent ligands. These findings suggest that modifications in chemical structure can significantly influence biological efficacy .

One notable study investigated the synthesis and biological evaluation of various metal complexes derived from Schiff bases, revealing that such complexes often exhibit superior activity against cancer cells compared to their free ligand counterparts. This trend emphasizes the importance of structural variations in enhancing biological performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.